3-Acetylcyclobutane-1-carboxylic acid
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Overview
Description
3-Acetylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an acetyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetylcyclobutane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Cyclobutane Derivatives: One common method involves the oxidation of cyclobutane derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions
Grignard Reagents: Another method involves the reaction of cyclobutanone with a Grignard reagent followed by oxidation to introduce the carboxylic acid group.
Hydrolysis of Nitriles: The hydrolysis of nitriles in the presence of acidic or basic catalysts can also yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where the acetyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Acidic or basic catalysts for hydrolysis and substitution reactions
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
3-Acetylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Acetylcyclobutane-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3-Acetylcyclopentane-1-carboxylic acid: Contains a five-membered ring, which alters its chemical properties and reactivity.
Uniqueness
3-Acetylcyclobutane-1-carboxylic acid is unique due to its four-membered cyclobutane ring, which introduces ring strain and influences its reactivity and stability. This structural feature makes it a valuable compound for studying ring strain effects and for use in synthetic chemistry.
Properties
Molecular Formula |
C7H10O3 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-acetylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-4(8)5-2-6(3-5)7(9)10/h5-6H,2-3H2,1H3,(H,9,10) |
InChI Key |
WKHMFULPTGOAHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(C1)C(=O)O |
Origin of Product |
United States |
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